Ald-CH2-PEG4-propargyl

Description

Overview of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers

Heterobifunctional PEG linkers are polymers composed of repeating ethylene (B1197577) oxide units that possess two different reactive functional groups at their termini, typically represented as X-PEG-Y. cd-bioparticles.netjenkemusa.com This dual-functionality is critical as it allows for the sequential or site-specific attachment of two distinct molecular entities. purepeg.com The PEG component itself is not merely a passive spacer; it imparts several beneficial properties to the resulting conjugate. chempep.commolecularcloud.org

Key Properties of PEG Linkers:

Water Solubility: The hydrophilic nature of the repeating ethylene oxide units enhances the solubility of hydrophobic molecules in aqueous, biological environments. chempep.comthermofisher.com

Biocompatibility: PEG is well-tolerated in biological systems, exhibiting minimal toxicity. chempep.commolecularcloud.org

Low Immunogenicity: The PEG chain can shield the attached molecule from the host's immune system, reducing immune responses and prolonging circulation time in the body. nih.govcreativepegworks.com

Flexibility: The PEG backbone provides conformational flexibility, which can be adjusted by varying the number of PEG units to optimize the distance and spatial orientation between the conjugated molecules. chempep.comaxispharm.com

| Property | Description | Benefit in Bioconjugation |

| Heterobifunctionality | Possesses two different reactive end-groups (e.g., X and Y). cd-bioparticles.net | Allows for the specific and controlled connection of two distinct molecules. purepeg.com |

| PEG Backbone | Composed of repeating ethylene oxide units. chempep.com | Confers water solubility, biocompatibility, and flexibility. chempep.commolecularcloud.org |

| Customizable Length | The number of PEG units can be precisely defined. purepeg.com | Enables optimization of spacing and steric hindrance between conjugated molecules. |

| Low Immunogenicity | Shields conjugated molecules from the immune system. nih.gov | Reduces clearance and prolongs the circulation half-life of therapeutics. nih.govcreativepegworks.com |

Strategic Design and Orthogonal Reactivity of Aldehyde-PEG-Propargyl Systems

The Ald-CH2-PEG4-propargyl linker is a prime example of strategic molecular design in chemical biology. It is a heterobifunctional linker featuring a discrete PEG chain (four ethylene glycol units) flanked by an aldehyde group at one end and a propargyl group at the other. axispharm.comaxispharm.comaxispharm.com The choice of these two terminal functionalities is deliberate, providing two distinct and chemically independent modes of conjugation. This concept is known as orthogonal reactivity. axispharm.com

Orthogonal chemical reactions are those that can occur in the same vessel without interfering with one another. acs.org In the context of the this compound linker, the aldehyde and propargyl groups react through entirely different mechanisms with their respective partners.

Aldehyde Reactivity: The aldehyde group serves as a versatile handle for bioconjugation, most commonly reacting with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. rsc.orgresearchgate.netnih.gov This reaction is highly efficient and can be performed under mild, physiological conditions. researchgate.netnih.gov The reaction between an aldehyde and a hydrazine-based nucleophile is a well-established method for creating homogenous protein conjugates. rsc.org

Propargyl Reactivity: The terminal alkyne (propargyl group) is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. acs.orgbroadpharm.com Specifically, the propargyl group readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an azide-containing molecule to form a highly stable triazole ring. acs.orgbroadpharm.com

The power of the this compound system lies in the mutual orthogonality of these two reactions. The aldehyde will not react with an azide (B81097), and the propargyl group will not react with a hydrazide or aminooxy group under standard conditions. This allows for the precise, stepwise assembly of three-component systems. For instance, a protein could be modified with a hydrazine-containing molecule and attached to the aldehyde terminus of the linker, followed by the "clicking" of an azide-functionalized imaging agent onto the propargyl terminus. This strategic design makes such linkers invaluable for constructing complex ADCs, PROTACs (Proteolysis-Targeting Chimeras), and other sophisticated biomolecular tools. medchemexpress.commedchemexpress.commedchemexpress.com

| Parameter | This compound |

| Chemical Name | This compound |

| Synonyms | Alkyne-PEG4-Aldehyde |

| CAS Number | 1341156-62-4 axispharm.com |

| Molecular Formula | C11H18O5 axispharm.com |

| Molecular Weight | 230.26 g/mol |

| Functional Group | Orthogonal Reaction | Reacts With | Resulting Linkage |

| Aldehyde (-CHO) | Hydrazone/Oxime Ligation | Hydrazide (-CONHNH2) / Aminooxy (-ONH2) | Hydrazone / Oxime rsc.orgnih.gov |

| Propargyl (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N3) | 1,2,3-Triazole acs.orgbroadpharm.com |

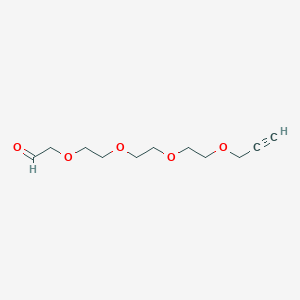

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,3H,4-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQGUKLANHWVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Aldehyde Peg Propargyl Conjugates

Chemical Synthesis Approaches for Propargyl Group Incorporation

The propargyl group, with its terminal alkyne, is essential for "click chemistry" applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its incorporation into a PEG linker is typically robust and high-yielding.

The most prevalent method is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.org In the context of PEG synthesis, a hydroxyl-terminated PEG is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with a propargyl halide, such as propargyl bromide, to form the propargyl ether linkage. nih.govfrancis-press.com A similar approach can be used starting with a carboxyl-terminated PEG, where the carboxylate anion reacts with propargyl bromide to form a propargyl ester. mdpi.comresearchgate.net This latter method has been demonstrated to proceed with high efficiency, achieving yields of over 96%. mdpi.com

An alternative strategy involves converting the terminal hydroxyl group of the PEG into a good leaving group, such as a tosylate or mesylate. acs.org This activated PEG intermediate can then readily react with propargyl alcohol or other propargyl-containing nucleophiles to form the desired product. nih.govacs.org

| Method | Starting PEG Functionality | Key Reagents | Reaction Type |

| Williamson Ether Synthesis | Hydroxyl (-OH) | Base (e.g., NaH), Propargyl Bromide | SN2 Nucleophilic Substitution wikipedia.orgnih.gov |

| Propargyl Ester Formation | Carboxylic Acid (-COOH) | Base (e.g., KOH), Propargyl Bromide | Nucleophilic Substitution mdpi.comresearchgate.net |

| Reaction with Activated PEG | Hydroxyl (-OH) -> Tosylate (-OTs) | 1. Tosyl Chloride 2. Propargyl Alcohol | Nucleophilic Substitution acs.org |

Bioconjugation Strategies Employing Aldehyde Peg Propargyl Linkers

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The propargyl group of the Ald-CH2-PEG4-propargyl linker is a terminal alkyne, which is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage with an azide-modified molecule. axispharm.commedchemexpress.com

Reaction Kinetics and Optimization in Complex Biological Media

The kinetics of CuAAC in biological media are influenced by several factors. The reaction is typically second-order, and its rate can be significantly enhanced by the use of copper-coordinating ligands. These ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the catalytically active Cu(I) oxidation state and prevent its disproportionation or oxidation, which is particularly important in oxygen-rich aqueous environments. nih.gov

Optimization of CuAAC in complex media like cell lysates or serum involves addressing challenges such as the presence of endogenous copper-chelating molecules and reducing agents that can interfere with the catalyst. To counteract these effects, an excess of the copper catalyst and a reducing agent like sodium ascorbate are often used to maintain a sufficient concentration of Cu(I). The addition of aminoguanidine can further improve reaction efficiency by scavenging reactive byproducts of ascorbate oxidation that might otherwise damage proteins. nih.gov The reaction conditions are generally mild, proceeding at room temperature and neutral pH, which is crucial for preserving the structure and function of sensitive biomolecules. acs.org

| Parameter | Condition | Effect on CuAAC Reaction | Reference |

| Catalyst | CuSO4/Sodium Ascorbate | Generates the active Cu(I) catalyst in situ. | nih.gov |

| Ligand | THPTA | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules. | nih.gov |

| Reactant Concentration | Micromolar to millimolar | Higher concentrations lead to faster reaction rates. | acs.org |

| Temperature | Room Temperature | Sufficient for efficient reaction without denaturing most biomolecules. | acs.org |

| pH | Neutral (7.0-7.4) | Optimal for maintaining the stability of biomolecules and catalyst activity. | nih.gov |

| Additives | Aminoguanidine | Scavenges byproducts of ascorbate oxidation, preventing protein damage. | nih.gov |

Applications in Covalent Immobilization and Macromolecular Assembly

The robust and bioorthogonal nature of the CuAAC reaction makes the propargyl moiety of this compound an excellent tool for the covalent immobilization of biomolecules onto surfaces or nanoparticles. For instance, an azide-functionalized solid support can be readily conjugated with a protein that has been modified with the aldehyde end of the linker and subsequently reacted with an azide-bearing molecule. This approach has been successfully used for the site-specific immobilization of enzymes, which can enhance their stability and reusability. nih.gove-asct.org

Furthermore, this linker is instrumental in the programmed self-assembly of macromolecules. By modifying different protein or polymer components with complementary azide (B81097) and propargyl functionalities, complex, well-defined architectures can be constructed. nih.govresearchgate.netbohrium.com The PEG spacer in the linker provides flexibility and maintains separation between the assembled components, which can be critical for preserving their individual functions. researchgate.net

Aldehyde-Mediated Bioconjugation Reactions

The aldehyde group of the this compound linker provides a reactive handle for conjugation with amine-containing nucleophiles, such as hydrazides and aminooxy groups, to form hydrazone and oxime linkages, respectively. precisepeg.com

Hydrazone and Oxime Ligation for Reversible Biomolecule Conjugation

Hydrazone and oxime bonds are formed through the reaction of the aldehyde with hydrazide- and aminooxy-functionalized molecules, respectively. These reactions can proceed under mild, physiological conditions. nih.govresearchgate.net Oxime linkages are generally more stable than hydrazone linkages, especially at neutral pH. nih.gov

Hydrazone bonds, however, exhibit pH-sensitive stability; they are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions. nih.govddmckinnon.com This property makes them particularly useful for applications requiring the controlled release of a conjugated molecule. For example, a drug linked to an antibody via a hydrazone bond can be designed to be released in the acidic environment of endosomes or lysosomes after internalization into a target cell. researchgate.net

| Linkage Type | Reacting Group | pH Stability | Key Feature | Reference |

| Hydrazone | Hydrazide | Labile at acidic pH (e.g., pH 5.5), more stable at neutral pH (7.4) | pH-sensitive cleavage for controlled release | nih.gov |

| Oxime | Aminooxy | Generally stable across a wider pH range compared to hydrazones | High stability for permanent conjugation | nih.govrsc.org |

Engineering of Dynamic and Cleavable Linkages

The pH-dependent stability of the hydrazone linkage is a key feature in the design of dynamic and cleavable bioconjugates. The rate of hydrazone hydrolysis can be tuned by the electronic nature of the aldehyde and hydrazide components. nih.gov This allows for the engineering of linkers with specific release profiles tailored to a particular biological environment. For example, hydrazone-linked conjugates can be designed to be stable in the bloodstream (pH 7.4) but to rapidly release their payload in the acidic microenvironment of a tumor. nih.gov

Moreover, hydrazone exchange, a process where a pre-formed hydrazone reacts with another hydrazide, can be utilized for the dynamic rearrangement of conjugated molecules. This process can be accelerated by catalysts such as aniline, enabling the exchange to occur at near-neutral pH. ljmu.ac.ukrsc.orgresearchgate.net This dynamic covalent chemistry is valuable for applications in self-healing biomaterials and for the controlled exchange of components in complex biological systems.

Orthogonal Functionalization and Multi-Point Attachment Strategies

The presence of both an aldehyde and a propargyl group on the same linker allows for orthogonal functionalization, where each group can be reacted independently and selectively without interference from the other. nih.govresearchgate.net This dual functionality enables the creation of more complex biomolecular constructs through multi-point attachment strategies. cresset-group.comcyanagen.com

For instance, a protein can be first modified at a specific site via its aldehyde group through hydrazone or oxime ligation. The unreacted propargyl end of the linker is then available for a subsequent CuAAC reaction with an azide-functionalized molecule, such as a fluorescent dye, a drug molecule, or another protein. nih.gov This sequential approach allows for the precise assembly of multi-component systems with defined stoichiometry and spatial orientation. creative-biolabs.com Heterobifunctional crosslinkers like this compound are crucial for these advanced bioconjugation strategies. nih.gov

| Step | Reactive Group Used | Reaction | Reactant | Purpose |

| 1 | Aldehyde | Oxime Ligation | Aminooxy-modified Protein A | Site-specific attachment of the linker to the first protein. |

| 2 | Propargyl | CuAAC | Azide-modified Protein B | Attachment of a second protein to the other end of the linker. |

| 3 | - | - | - | Formation of a defined Protein A - Linker - Protein B conjugate. |

This strategy can be employed to create antibody-drug conjugates with a specific drug-to-antibody ratio, to assemble multivalent protein complexes for enhanced avidity, or to construct sophisticated drug delivery systems with both targeting and therapeutic moieties. rsc.org The ability to perform these reactions orthogonally is a significant advantage in the field of bioconjugation, enabling the construction of highly tailored and functional biomaterials.

Applications of Aldehyde Peg Propargyl in Biomedical Research and Advanced Materials

Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Aldehyde-PEG-Propargyl Linkers

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. nih.gov The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. axispharm.com Linkers like Ald-CH2-PEG4-propargyl offer advanced solutions for ADC construction.

The stability of the linker is paramount to prevent premature release of the cytotoxic payload in systemic circulation, which could harm healthy cells. this compound is a non-cleavable linker, meaning it is designed to remain intact until the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome, releasing the drug. medchemexpress.comimmunomart.org

The inclusion of a hydrophilic PEG spacer addresses a common challenge in ADC development: the inherent hydrophobicity of many cytotoxic drugs. nih.gov Conjugating these drugs to an antibody can lead to aggregation, reducing the ADC's stability and in vivo performance. nih.gov The PEG chain acts as a hydrophilicity reservoir, improving water solubility, preventing aggregation, and potentially extending the ADC's circulation half-life. nih.govaxispharm.com Studies have shown that the configuration and length of the PEG unit must be carefully tuned, as these factors significantly impact the stability and pharmacokinetics of the resulting ADC. nih.govrsc.orgmdpi.com For instance, research on different PEG configurations found that ADCs with pendant PEG chains demonstrated slower clearance rates compared to those with linear PEG linkers. nih.gov

| Linker Feature | Impact on ADC Properties | Research Finding |

| PEG Spacer | Improves solubility, reduces aggregation, extends circulation time. nih.gov | The inclusion of PEG spacers can alter the drug-to-antibody ratio (DAR) depending on the hydrophobicity of other linker components. rsc.org |

| Linker Configuration | Affects pharmacokinetic profiles and aggregation tendency. nih.gov | ADCs with a pendant PEG drug-linker format showed slower clearance rates in mice compared to those with a linear PEG configuration. nih.gov |

| PEG Length | Influences payload release and overall stability. rsc.orgmdpi.com | In affibody-based drug conjugates, longer PEG chains significantly prolonged circulation half-life but also reduced in vitro cytotoxicity. mdpi.com |

This table summarizes the influence of PEG linker characteristics on the properties of Antibody-Drug Conjugates.

Traditional methods of conjugating drugs to antibodies often target lysine residues, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can lead to inconsistent efficacy and safety profiles. Site-specific conjugation methods aim to produce homogeneous ADCs with a uniform DAR. nih.govnih.gov

The aldehyde group on the this compound linker is particularly useful for site-specific conjugation strategies. One advanced method involves genetically engineering the antibody to include a specific peptide sequence known as an "aldehyde tag." nih.govresearchgate.net An enzyme, formylglycine-generating enzyme (FGE), co-expressed with the antibody, converts a cysteine residue within this tag into a formylglycine (FGly) residue, which contains a reactive aldehyde group. researchgate.net The aldehyde on the linker can then be selectively reacted with a compatible chemical handle introduced onto the antibody, or conversely, the aldehyde on the tagged antibody can be reacted with an aminooxy- or hydrazide-functionalized drug-linker complex. researchgate.net This precise reaction ensures that the drug is attached only at the intended locations, yielding a homogeneous ADC population. nih.govresearchgate.net

Development of PROteolysis TArgeting Chimeras (PROTACs) Utilizing Aldehyde-PEG-Propargyl Linkers

PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules that eliminate specific disease-causing proteins by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system. precisepeg.combroadpharm.com A PROTAC consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. broadpharm.comnih.gov The linker is a crucial determinant of the PROTAC's effectiveness. nih.gov

The primary function of the linker in a PROTAC is to connect the two ligands and facilitate the formation of a stable ternary complex between the POI and the E3 ligase. precisepeg.comnih.gov The length, flexibility, and composition of this linker are critical for achieving the optimal orientation and proximity for ubiquitination to occur. nih.gov

PEG-based linkers are the most common type used in PROTAC design, accounting for over half of reported structures. biochempeg.com Their prevalence is due to several advantages:

Tunable Length: PEG chains are synthetically accessible in various lengths, allowing for systematic variation of the linker length to find the optimal distance for ternary complex formation for a specific POI-E3 ligase pair. biochempeg.comnih.govbiochempeg.com

Flexibility: Flexible linkers like PEG chains can allow the PROTAC to adopt multiple conformations, which can facilitate the formation of a productive ternary complex. nih.gov

The this compound linker provides a pre-formed PEG scaffold. Its terminal aldehyde and propargyl groups allow for the sequential and directional attachment of the POI ligand and the E3 ligase ligand, enabling the rapid assembly of PROTAC libraries for screening. broadpharm.comnih.gov

The process of refining a PROTAC's biological activity, often referred to as "linkerology," is a key factor in their design. researchgate.net Small changes to the linker can have profound effects on the potency and selectivity of the final molecule. nih.govnih.gov

Linker Length: The distance between the two ligands is critical. A linker that is too short may prevent the formation of the ternary complex, while one that is too long might lead to unproductive binding or a loss of potency due to entropic costs. nih.gov For example, extending a linker by a single ethylene (B1197577) glycol unit was shown to abolish the degradation of one target protein (HER2) while preserving the degradation of another (EGFR), thereby creating a selective degrader. nih.gov

Linker Composition and Rigidity: While flexible PEG and alkyl chains are common, incorporating more rigid elements like piperazine rings, triazoles, or phenyl groups can improve a PROTAC's metabolic stability and potency by pre-organizing the molecule into a bioactive conformation. nih.govnih.gov However, in some cases, increased rigidity can impair degradation, highlighting the need for empirical testing for each new PROTAC system. nih.gov The propargyl group in the this compound linker is often used in click chemistry to form a stable and rigid triazole ring within the linker structure, a common strategy in PROTAC development. precisepeg.comnih.gov

Attachment Point: The position where the linker is attached to the two ligands also significantly influences the geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov

| Linker Characteristic | Effect on PROTAC Performance | Example |

| Length | Determines distance between POI and E3 Ligase; critical for ternary complex stability and degradation efficiency. nih.gov | Extension of a PEG linker by one glycol unit created a selective EGFR degrader by abolishing HER2 degradation. nih.gov |

| Composition | Influences solubility, cell permeability, and pharmacokinetic properties. semanticscholar.orgresearchgate.net | Replacing flexible PEG/alkyl linkers with rigid nitrogen heterocycles (piperidines/piperazines) improved solubility and resulted in a more potent degrader. semanticscholar.org |

| Flexibility/Rigidity | Affects the conformational freedom and stability of the ternary complex. nih.govnih.gov | Introduction of rigid aromatic groups into a flexible linker abolished AR degradation, suggesting the rigid structure could not adopt a productive conformation. nih.gov |

This data table illustrates how modifications to the linker can optimize the potency and selectivity of PROTACs.

Fabrication of Biochemical Probes and Molecular Imaging Agents

Molecular imaging probes are agents used to visualize and study biological processes in living systems. grotlilab.net The reactive handles on the this compound linker make it a suitable scaffold for constructing such probes. The propargyl group can be used to "click" on a reporter molecule, such as a fluorophore or a positron-emitting radionuclide for PET imaging, while the aldehyde group can be used to attach a targeting moiety that directs the probe to a specific biological location or molecule. nih.govresearchgate.net

Furthermore, the aldehyde functional group itself is a target for molecular imaging. Pathological conditions like tissue fibrosis are associated with the formation of extracellular aldehydes, such as allysine, from the oxidation of lysine residues on matrix proteins. researchgate.netnih.gov Researchers have developed imaging probes containing α-effect nucleophiles (e.g., hydrazines, aminooxy groups) that specifically react with these aldehydes in vivo. nih.gov This allows for the non-invasive detection and quantification of fibrogenesis. researchgate.netnih.gov A linker like this compound could be used to attach such an aldehyde-reactive probe to a PEG chain to improve its pharmacokinetic properties for in vivo imaging applications. nih.gov

Integration in Fluorescent and Luminescent Probe Design

The dual functionality of this compound is instrumental in the modular design of advanced fluorescent and luminescent probes. These probes are designed to detect and quantify specific analytes, often with a "turn-on" signal that minimizes background noise. nih.gov

The design strategy leverages the specific reactivity of the aldehyde group. Many fluorescent probes are engineered with a recognition moiety that, upon reacting with an analyte, triggers a change in the electronic properties of an attached fluorophore, leading to a significant increase in fluorescence. nih.govrsc.org The aldehyde end of this compound can act as this recognition and reaction site. For instance, it can react with specific biological aldehydes through bioorthogonal reactions, leading to the formation of a new, highly fluorescent product. rsc.orgrsc.org

Conversely, the propargyl group provides a robust and specific handle for attaching a wide array of fluorophores or luminophores using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. wikipedia.orgchemistrytalk.org This allows researchers to first conjugate a molecule of interest to the linker via the aldehyde and then "click" on a desired reporter molecule. This modular approach facilitates the creation of a diverse library of probes with varied spectral properties (from visible to near-infrared) without altering the core recognition chemistry. nih.gov

Table 1: Design Principles of Fluorescent Probes Using Aldehyde-PEG-Propargyl

| Component | Function in Probe Design | Reaction Chemistry | Advantage |

| Aldehyde Group | Analyte-reactive trigger or conjugation point for biomolecules. | Schiff base formation with amines; reactions with hydrazides/aminooxy groups. precisepeg.com | Enables specific detection or targeted delivery of the probe. |

| PEG4 Spacer | Enhances aqueous solubility and biocompatibility. creativepegworks.comchempep.com | - | Reduces non-specific binding and improves probe performance in biological media. |

| Propargyl Group | Attachment point for fluorophores/luminophores. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-modified dyes. wikipedia.org | High efficiency, specificity, and biocompatibility of the reaction. chemistrytalk.org |

This design flexibility is crucial for developing probes to monitor aldehydes in living systems, which are implicated in various physiological and pathological processes. nih.govrsc.org

Radiochemical Synthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

In nuclear medicine, the development of target-specific radiopharmaceuticals is essential for molecular imaging techniques like PET and SPECT. nih.govnih.gov These techniques rely on detecting radiation from radionuclides incorporated into tracer molecules that accumulate at specific sites in the body. nih.gov this compound serves as a bifunctional linker for the synthesis of such tracers. nih.gov

The propargyl group is particularly valuable for radiolabeling. The CuAAC click reaction is an exceptionally efficient method for attaching radionuclides, such as Fluorine-18 (¹⁸F), to biomolecules. nih.govresearchgate.net A common strategy involves producing a small, azide-containing prosthetic group labeled with ¹⁸F. This ¹⁸F-azide can then be rapidly and specifically "clicked" onto the propargyl group of the linker under mild, aqueous conditions, which is critical given the short half-life of many PET isotopes. nih.govmdpi.comnih.gov

The other end of the linker, the aldehyde group, can be used to conjugate the entire assembly to a targeting vector, such as a peptide, antibody fragment, or small molecule that has a high affinity for a biological target (e.g., a cancer-specific receptor). nih.gov The PEG4 spacer plays a crucial role in improving the pharmacokinetic properties of the final radiotracer, such as increasing its solubility and circulation time in the bloodstream. nih.govbiochempeg.com

Table 2: Role of this compound in PET Tracer Synthesis

| Step | Component Used | Purpose |

| 1. Vector Conjugation | Aldehyde Group | Covalently attaches the linker to a targeting biomolecule (e.g., via an amine group on the biomolecule). |

| 2. Radiolabeling | Propargyl Group | Attaches an ¹⁸F-azide or other radioactive prosthetic group via CuAAC click chemistry. researchgate.net |

| 3. Pharmacokinetic Tuning | PEG4 Spacer | Improves solubility and in vivo stability of the final radiotracer. nih.gov |

This modular synthesis allows for the efficient production of a wide range of targeted PET and SPECT imaging agents. researchgate.netacs.org

Surface Functionalization and Nanomaterial Engineering

The ability to control the surface chemistry of materials is critical in biotechnology and medicine. This compound provides a robust tool for modifying surfaces to control biological interactions. creativepegworks.combiochempeg.com

Biointerface Modification for Enhanced Biocompatibility and Targeting

When materials are introduced into a biological environment, proteins and other biomolecules can adsorb to the surface in a process called biofouling. This often leads to undesirable responses, such as immune activation or loss of device function. Coating surfaces with polyethylene (B3416737) glycol, a process known as PEGylation, is a highly effective strategy to create non-fouling surfaces. biochempeg.comnih.gov The hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders protein adsorption, thereby enhancing biocompatibility. nih.gov

This compound can be used to create such biocompatible coatings. For example, the aldehyde group can be used to covalently attach the linker to an aminated surface. nanocs.net This results in a surface covered with PEG chains terminating in propargyl groups. These propargyl groups can then be used to immobilize specific biomolecules, such as cell-targeting peptides or antibodies, via click chemistry. plos.orgnih.gov This two-step functionalization allows for the creation of surfaces that both resist non-specific cell adhesion and promote the specific attachment of desired cell types.

Nanocarrier Development for Targeted Delivery Systems

Nanocarriers, such as liposomes and polymeric nanoparticles, are widely explored for targeted drug delivery. purepeg.comrsc.org A key challenge is to design nanocarriers that can evade the body's immune system to circulate long enough to reach their target. nih.gov PEGylation is the gold-standard method to achieve this "stealth" property. nih.govpurepeg.com

This compound is an ideal linker for functionalizing nanocarriers. It can be incorporated into the nanocarrier formulation (e.g., attached to lipids in a liposome) with the PEG chain extending from the surface. biochempeg.com This PEG layer shields the nanoparticle from immune recognition, prolonging its circulation time. nih.gov

Furthermore, the terminal functional groups enable active targeting. nih.govnih.gov For instance, if the aldehyde group is used to attach the linker to the nanoparticle, the outward-facing propargyl group is available for conjugating a targeting ligand (e.g., an azide-modified antibody fragment or peptide) via click chemistry. cd-bioparticles.netnih.gov This ligand can then bind to specific receptors overexpressed on diseased cells, such as cancer cells, leading to enhanced accumulation of the nanocarrier and its therapeutic payload at the target site. nih.govnih.gov The length of the PEG linker itself is a critical parameter, as it must be long enough to allow the targeting ligand to effectively interact with its receptor without being sterically hindered by the PEG stealth layer. rsc.orgnih.gov

Construction of Complex Glycoconjugates and Multivalent Ligands

The precise construction of complex biomolecules like glycoconjugates is essential for studying many biological processes, including cell recognition and signaling. This compound, with its orthogonal reactive groups, facilitates the assembly of these intricate structures.

Glycans (carbohydrates) can be chemically modified to introduce a reactive handle, such as an aminooxy or hydrazide group. These groups react specifically and efficiently with the aldehyde terminus of the linker to form stable oxime or hydrazone bonds, respectively. precisepeg.combroadpharm.com This reaction allows for the specific attachment of a glycan to the linker.

Once the glycan is attached, the propargyl group on the other end of the linker is available for further modification via click chemistry. nih.gov This could involve attaching the glycoconjugate to a protein, a fluorescent dye, or a surface. This "click-click" chemistry approach, utilizing two different, non-interfering reactions, is a powerful strategy for building complex molecular architectures. nih.gov

This same principle applies to the construction of multivalent ligands. Multivalency, the simultaneous presentation of multiple copies of a ligand, can dramatically enhance binding affinity to cellular receptors. nih.gov A core scaffold molecule containing multiple azide (B81097) groups can be synthesized. Then, multiple copies of this compound, each pre-conjugated to a specific ligand via its aldehyde group, can be attached to the azide scaffold simultaneously using the CuAAC reaction. nih.gov This results in a multivalent display of the ligand, with the PEG4 spacers providing optimal separation and flexibility for receptor binding. The use of click chemistry in this context allows for the efficient and modular synthesis of potent, multivalent probes and inhibitors. sigmaaldrich.com

Future Perspectives and Emerging Research Directions

Advancements in Bioorthogonal Chemistry Utilizing Aldehyde-PEG-Propargyl

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes. acs.org The dual functionality of Ald-CH2-PEG4-propargyl is ideally suited for these applications, allowing for a two-step, controlled ligation strategy that is expanding the capabilities of chemical biology. nih.govrsc.org

The aldehyde group serves as a versatile handle for initial bioconjugation. It can react chemoselectively with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively. acs.orgnih.gov This reaction is particularly valuable for site-specific modification of proteins that have been genetically engineered to incorporate an aldehyde tag—a sequence containing a cysteine that is converted to a formylglycine (fGly) residue. nih.govnih.govnih.gov This initial conjugation step attaches the linker to the protein of interest with high precision.

Once the linker is attached to the first biomolecule via its aldehyde end, the terminal propargyl group remains available for a second, independent bioorthogonal reaction. nih.gov The propargyl group's alkyne is a key component for click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.comacs.org This reaction is exceptionally efficient, specific, and high-yielding, allowing for the covalent attachment of a second molecule containing an azide (B81097) group. acs.orgnih.gov This sequential approach ensures that complex bioconjugates can be assembled in a controlled manner, preserving the function of each component. nih.gov

Future research is focused on leveraging this step-wise ligation to build increasingly complex and multifunctional systems, such as dual-labeled proteins for advanced imaging or multi-component therapeutic constructs.

Table 1: Functional Groups of this compound and Their Bioorthogonal Reactions

| Functional Group | Description | Bioorthogonal Reaction Partner | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Aldehyde (-CHO) | A carbonyl group reactive towards specific nucleophiles. | Aminooxy, Hydrazide | Oxime, Hydrazone | Highly selective; can be used for site-specific protein modification. nih.govnih.gov |

| PEG4 Spacer | A hydrophilic 4-unit polyethylene (B3416737) glycol chain. | N/A (Spacer) | N/A (Spacer) | Increases solubility, reduces aggregation, and improves pharmacokinetics. nih.govbiochempeg.com |

| Propargyl (Alkyne) | A terminal alkyne group. | Azide | 1,2,3-Triazole | High efficiency, quantitative yields, and minimal byproducts via "click chemistry". nih.govacs.org |

Exploration of Novel Therapeutic and Diagnostic Modalities

The precise molecular architecture enabled by this compound is driving significant innovation in the development of targeted therapeutics and sensitive diagnostic tools. axispharm.comnih.govresearchgate.net

Therapeutic Applications: Antibody-Drug Conjugates (ADCs)

In oncology, ADCs are a leading class of targeted therapies designed to act as "guided missiles," delivering potent cytotoxic drugs directly to cancer cells while sparing healthy tissue. biochempeg.comacs.org The linker is a critical component of an ADC, connecting the targeting antibody to the drug payload. biochempeg.comacs.orgsynmedchem.com this compound is exceptionally well-suited for constructing next-generation ADCs with improved properties.

Using this linker, an antibody engineered with an aldehyde tag can be conjugated site-specifically, resulting in a homogenous ADC with a precisely defined drug-to-antibody ratio (DAR). nih.govnih.gov This is a major advancement over traditional methods that produce heterogeneous mixtures, which can lead to inconsistent efficacy and increased toxicity. nih.gov Following the antibody attachment, an azide-modified cytotoxic payload can be "clicked" onto the linker's propargyl end. broadpharm.com The integrated PEG4 spacer further enhances the ADC's therapeutic profile by improving its solubility and stability in circulation. nih.gov

Diagnostic Applications: Imaging Probes and Biosensors

In diagnostics, the linker is used to construct highly specific probes for molecular imaging and biosensing. sciopen.com It can covalently connect a targeting moiety, such as a peptide or antibody fragment, to a reporter molecule like a fluorescent dye. nih.govrsc.orgrsc.orgbiochempeg.com For example, a tumor-targeting peptide can be conjugated to the aldehyde group, and an azide-functionalized fluorescent dye can be attached via the propargyl group. nih.govrsc.org This creates a probe capable of selectively accumulating in target tissues, allowing for sensitive and specific visualization of biological processes or disease states. nih.govsciopen.com The high efficiency of the click chemistry step ensures that the fluorescent label is attached reliably, leading to probes with high signal-to-noise ratios. youtube.com

Table 2: Research Applications in Therapeutics and Diagnostics

| Application Area | Modality | Role of this compound | Key Advantage |

|---|---|---|---|

| Therapeutics | Antibody-Drug Conjugates (ADCs) | Connects a targeting antibody to a cytotoxic drug payload. nih.govbiochempeg.com | Enables site-specific conjugation for homogenous ADCs with improved pharmacokinetics. nih.govnih.gov |

| Diagnostics | Fluorescent Probes | Links a targeting biomolecule (e.g., peptide) to a reporter dye. nih.govrsc.org | Creates highly specific probes for sensitive molecular imaging and tracking. sciopen.com |

| Therapeutics | PROTACs | Serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras. nih.govmedchemexpress.com | Allows modular assembly of the target-binding and E3 ligase-binding moieties. nih.gov |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The robustness and modularity of the chemistries associated with this compound make it highly compatible with modern, large-scale research platforms.

High-Throughput Screening (HTS)

HTS platforms are used to rapidly test thousands of compounds to identify new drug leads or biological probes. The reliability of click chemistry makes this linker ideal for generating large libraries of bioconjugates for screening. acs.org For instance, researchers can prepare a batch of an aldehyde-tagged antibody and distribute it into a multi-well plate. Then, a diverse library of azide-modified small molecules or peptides can be added to the wells to generate a corresponding library of ADCs via click reaction. nih.gov The high fidelity and yield of this reaction ensure the quality and consistency of the library, which is critical for obtaining meaningful screening results. nih.gov

Automated Synthesis Platforms

Automated synthesis is revolutionizing chemical and biomedical research by enabling the rapid and reproducible production of complex molecules. nih.govspringernature.com The chemistries enabled by this compound are well-suited for automation. The process can be streamlined: a biomolecule can be immobilized on a solid support and undergo the first conjugation with the linker's aldehyde group. After washing away excess reagents, a second solution containing an azide-modified molecule can be introduced to perform the click reaction. nih.gov The high efficiency of these reactions minimizes the need for intermediate purification steps, a major bottleneck in traditional multi-step synthesis, thereby accelerating the discovery and development of new bioconjugates. acs.orgnih.gov

Table 3: Advantages of this compound in Modern Research Platforms

| Platform | Key Feature Enabled by Linker | Impact |

|---|---|---|

| High-Throughput Screening (HTS) | Modular and efficient library synthesis via click chemistry. | Rapid generation of diverse and reliable bioconjugate libraries for screening. acs.orgnih.gov |

| Automated Synthesis | High-yielding, sequential reactions with minimal purification needs. | Increased speed and reproducibility in the production of complex bioconjugates. springernature.comnih.gov |

| Combinatorial Chemistry | Orthogonal reactivity allows for mixing and matching of components. | Facile creation of numerous molecular combinations to optimize therapeutic or diagnostic properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ald-CH2-PEG4-propargyl, and how do reaction conditions influence purity?

- Methodological Answer : this compound is typically synthesized via stepwise PEGylation and functionalization. A common approach involves coupling propargylamine to a tetraethylene glycol (PEG4) spacer modified with an aldehyde group. Key steps include:

- Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during synthesis .

- Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product, ensuring removal of unreacted PEG precursors. Monitor purity via H NMR (e.g., aldehyde proton at ~9.8 ppm) and mass spectrometry (expected [M+H] ~289.3) .

- Condition Optimization : Adjust reaction temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of aldehyde to propargylamine) to minimize side products like PEG crosslinking .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm PEG spacer integrity (e.g., ethylene oxide protons at 3.5–3.7 ppm) and the presence of aldehyde (~9.8 ppm) and propargyl (2.5 ppm for ≡C-H) groups .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight (theoretical 288.3 g/mol) and detect impurities .

- FT-IR Spectroscopy : Identify characteristic peaks for aldehyde (1720 cm), ether (C-O-C at 1100 cm), and alkyne (C≡C at 2100 cm) .

Q. How can this compound be conjugated to biomolecules like proteins or antibodies?

- Methodological Answer :

- Aldehyde-Biomolecule Coupling : React the aldehyde group with primary amines (e.g., lysine residues) under mild reducing conditions (pH 6.5–7.5, 4°C, 2–4 hours) using sodium cyanoborohydride to form stable Schiff bases .

- Click Chemistry : Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified biomolecules. Optimize Cu(I) concentration (0.1–1 mM) and reaction time (1–2 hours) to avoid protein denaturation .

- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or fluorescence labeling if a fluorophore is integrated .

Advanced Research Questions

Q. How can conflicting data on this compound’s conjugation efficiency be resolved?

- Methodological Answer : Contradictions in reported conjugation yields (e.g., 60% vs. 90%) may arise from:

- Reaction Environment : Differences in pH, ionic strength, or temperature can alter aldehyde reactivity. Perform controlled experiments using standardized buffers (e.g., PBS vs. HEPES) .

- Biomolecule Accessibility : Steric hindrance in large proteins may limit aldehyde-amine interactions. Use spacer arms (e.g., additional PEG units) or site-specific mutagenesis to expose reactive residues .

- Quantitative Assays : Compare results across multiple methods (e.g., UV-Vis for residual aldehyde, fluorometric assays for click chemistry efficiency) to identify systematic errors .

Q. What strategies mitigate solubility issues when using this compound in aqueous/organic hybrid systems?

- Methodological Answer :

- Solvent Optimization : Use co-solvents like DMSO (10–20% v/v) to enhance solubility in aqueous buffers without precipitating PEG .

- PEG Chain Modification : Replace the PEG4 spacer with longer PEG chains (e.g., PEG6) to improve hydrophilicity, though this may alter reaction kinetics .

- Surfactant Additives : Non-ionic surfactants (e.g., Tween-20 at 0.01%) can stabilize the compound in mixed solvents .

Q. How can researchers design experiments to evaluate this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., PEG hydrolysis fragments) .

- Oxidative Stress Testing : Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments. Quantify aldehyde loss via Schiff base formation with excess glycine .

- Long-Term Storage Analysis : Assess stability at -20°C vs. 4°C by measuring purity monthly. Lyophilization with cryoprotectants (e.g., trehalose) may enhance shelf life .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug conjugates?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine IC values. Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points caused by aggregation or pipetting errors .

- Replicate Design : Use triplicate technical replicates and at least three biological replicates to account for variability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.